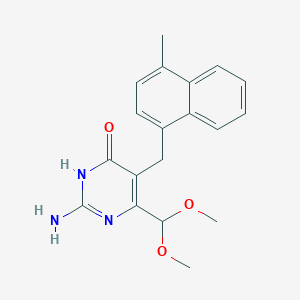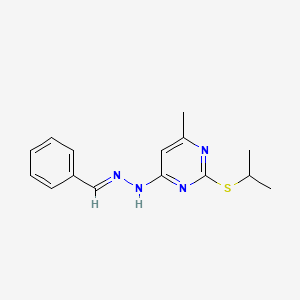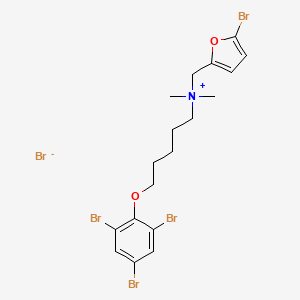![molecular formula C22H29NO2 B12919907 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol CAS No. 66834-31-9](/img/structure/B12919907.png)
2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Eigenschaften
CAS-Nummer |
66834-31-9 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
InChI-Schlüssel |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


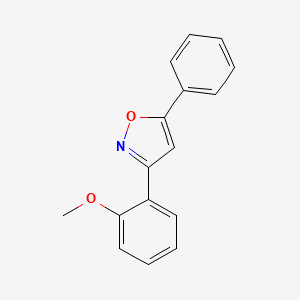
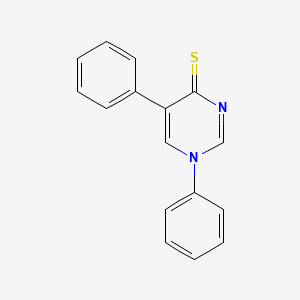
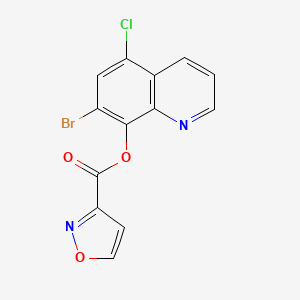
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

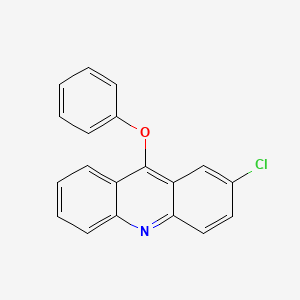


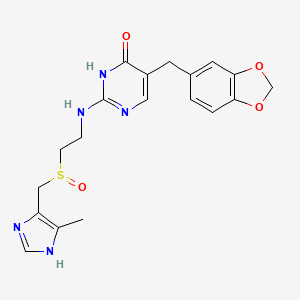
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
